REACTION_SMILES
|
[OH2:32].[P:18]12(=[S:19])[S:20][P:21]3(=[S:31])[S:22][P:23](=[S:29])([S:24][P:25](=[S:28])([S:26]3)[S:27]1)[S:30]2.[S:1]1(=[O:10])(=[O:11])[NH:2][C:3](=[O:9])[c:4]2[c:5]1[cH:6][s:7][cH:8]2.[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[S:1]1(=[O:10])(=[O:11])[NH:2][C:3](=[S:19])[c:4]2[c:5]1[cH:6][s:7][cH:8]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S=P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NS(=O)(=O)c2cscc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(=O)NC(=S)c2cscc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |